2,4-Dichloro-5-(difluoromethoxy)phenol
Overview
Description
2,4-Dichloro-5-(difluoromethoxy)phenol is a chemical compound with the molecular formula C7H4Cl2F2O2 and a molecular weight of 229.01 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenol typically involves the introduction of difluoromethoxy and dichloro groups onto a phenol ring. One common method includes the reaction of 2,4-dichlorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the phenol ring with the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine or fluorine atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted phenols with different functional groups.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of less halogenated phenolic derivatives.
Scientific Research Applications
2,4-Dichloro-5-(difluoromethoxy)phenol is used in various scientific research applications, including:
Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: As a potential lead compound for the development of new pharmaceuticals with antimicrobial or anticancer properties.
Industry: In the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The difluoromethoxy and dichloro groups enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(trifluoromethoxy)phenol: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2,4-Dichloro-5-methoxyphenol: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
2,4-Dichlorophenol: Lacks both the methoxy and fluorine groups, resulting in different chemical and biological properties.
Uniqueness
2,4-Dichloro-5-(difluoromethoxy)phenol is unique due to the presence of both difluoromethoxy and dichloro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,4-dichloro-5-(difluoromethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O2/c8-3-1-4(9)6(2-5(3)12)13-7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUNTVDNFJRWEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.